BMS-310705: A Technical Guide on the Mechanism of Action on Tubulin
BMS-310705: A Technical Guide on the Mechanism of Action on Tubulin
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the microtubule-targeting agent BMS-310705, a semi-synthetic analog of epothilone B. It explores its core mechanism of action on tubulin, the downstream cellular consequences, and summarizes key quantitative data from preclinical studies. This guide also includes representative experimental protocols for assays relevant to the study of microtubule-stabilizing agents.
Core Mechanism of Action: Microtubule Stabilization
BMS-310705 functions as a microtubule-stabilizing agent, exerting its cytotoxic effects by disrupting the highly dynamic nature of the microtubule cytoskeleton.[1][2] Like other epothilones and taxanes, its biological actions are mediated by binding to tubulin, the fundamental protein subunit of microtubules.[3]
The primary mechanism involves the following key steps:
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Binding to β-Tubulin: Epothilones bind to a specific site on the β-tubulin subunit of the α,β-tubulin heterodimer.[4] This binding site is believed to be at or near the same site as paclitaxel.[4]
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Promotion of Tubulin Polymerization: BMS-310705 actively promotes the polymerization of tubulin heterodimers into microtubules.[1][4] This action can occur even in the absence of guanosine triphosphate (GTP) and microtubule-associated proteins (MAPs), which are normally required for physiological microtubule assembly.[4]
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Inhibition of Depolymerization: Crucially, the binding of BMS-310705 stabilizes the resulting microtubule polymer, preventing its depolymerization.[4] This effectively freezes the microtubule in a polymerized state, disrupting the delicate equilibrium between tubulin dimers and polymers that is essential for normal cellular function.[4]
This potent stabilization of microtubules has profound consequences for the cell, primarily by interfering with the formation and function of the mitotic spindle during cell division.[1]
Logical Flow: From Drug to Cellular Arrest
Caption: Mechanism of BMS-310705 from tubulin binding to apoptosis.
Downstream Cellular Effects: G2/M Arrest and Apoptosis
The stabilization of microtubules by BMS-310705 leads to a cascade of cellular events culminating in programmed cell death.
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Cell Cycle Arrest: The inability of the mitotic spindle to form and function correctly triggers the spindle assembly checkpoint, causing the cell to arrest in the G2/M phase of the cell cycle.[1][5]
-
Apoptosis Induction: Prolonged mitotic arrest ultimately initiates apoptosis.[1] For BMS-310705, this process has been shown to proceed primarily through the intrinsic, or mitochondrial, pathway.[5][6][7] Key events include the release of cytochrome c from the mitochondria into the cytoplasm, followed by the activation of initiator caspase-9 and executioner caspase-3.[5][6][7] No significant activation of the extrinsic pathway mediator, caspase-8, has been observed.[7]
Signaling Pathway: Mitochondrial Apoptosis
Caption: Apoptotic pathway induced by BMS-310705.
A key advantage of epothilones, including BMS-310705, is their ability to overcome common mechanisms of drug resistance that affect taxanes. They have shown efficacy in cancer cell lines that overexpress the P-glycoprotein (P-gp) efflux pump and in those with specific β-tubulin mutations.[1][4][8]
Quantitative Data Summary
The following tables summarize the available quantitative data regarding the biological activity of BMS-310705 and related compounds.
Table 1: In Vitro Cytotoxicity
| Compound | Cell Line | Assay Type | Endpoint | Value | Citation |
| BMS-310705 | KB-31 (human cervix cancer) | Growth Inhibition | IC₅₀ | 0.8 nM | [9] |
| Epothilone B | KB-31 (human cervix cancer) | Growth Inhibition | IC₅₀ | 1.2 nM | [9] |
| BMS-310705 | OC-2 (human ovarian cancer) | Cell Survival | % Reduction | 85-90% at 0.1-0.5 µM | [6] |
| BMS-310705 | OC-2 (human ovarian cancer) | Cell Survival | Comparison | Lower survival at 0.05 µM vs. Paclitaxel | [5][7] |
| BMS-310705 | OC-2 (human ovarian cancer) | Apoptosis | % Apoptotic Cells | >25% at 24 hours | [7] |
Table 2: Tubulin Binding Competition (Contextual Data)
Note: Specific binding affinity data (e.g., Kᵢ, Kₔ) for BMS-310705 are not available in the cited literature. The following data for related compounds demonstrates the shared binding site with paclitaxel.
| Competing Ligand | Assay Principle | Endpoint | Value | Citation |
| Paclitaxel | Displacement of [³H]paclitaxel | IC₅₀ | 3.6 µM | [4] |
| Epothilone A | Displacement of [³H]paclitaxel | IC₅₀ | 2.3 µM | [4] |
| Patupilone (Epothilone B) | Displacement of [³H]paclitaxel | IC₅₀ | 3.3 µM | [4] |
Detailed Experimental Protocols
The following are representative, detailed protocols for key experiments used to characterize microtubule-targeting agents. Note: These are generalized methods; specific parameters in the original studies on BMS-310705 may have differed.
In Vitro Tubulin Polymerization Assay (Fluorescence-Based)
This assay directly measures the ability of a compound to induce the polymerization of purified tubulin.[10]
Principle: DAPI (4′,6-diamidino-2-phenylindole) exhibits increased fluorescence upon binding to polymerized microtubules. This change can be monitored over time to determine polymerization kinetics.
Materials:
-
Purified porcine brain tubulin (>99% pure)
-
G-PEM Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
Guanosine-5′-triphosphate (GTP)
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Glycerol
-
DAPI
-
Test compound (BMS-310705), positive control (paclitaxel), negative control (DMSO)
-
384-well, black, clear-bottom plates
-
Temperature-controlled fluorometric plate reader
Procedure:
-
Prepare a 2X tubulin solution (e.g., 4 mg/mL) in G-PEM buffer. Keep on ice to prevent spontaneous polymerization.
-
Prepare 2X compound solutions in G-PEM buffer containing 20% glycerol, 2 mM GTP, and 12.6 µM DAPI.
-
Add 50 µL of the 2X compound solutions to the wells of a pre-warmed (37°C) 384-well plate.
-
To initiate the reaction, add 50 µL of the 2X tubulin solution to each well.
-
Immediately place the plate in the reader, pre-heated to 37°C.
-
Measure fluorescence intensity (Excitation: 360 nm, Emission: 450 nm) every 60 seconds for 60-90 minutes.
-
Data Analysis: Plot fluorescence intensity versus time. Calculate the rate of polymerization and the maximum polymerization level. Determine the EC₅₀ from a dose-response curve.
Workflow: Tubulin Polymerization Assay
Caption: Workflow for a fluorescence-based tubulin polymerization assay.
Cell Cycle Analysis by Flow Cytometry
This method quantifies the distribution of cells in different phases of the cell cycle based on DNA content.
Principle: A fluorescent dye, such as propidium iodide (PI), stoichiometrically binds to DNA. Cells in G2 or M phase have twice the DNA content of cells in G1 and will therefore exhibit twice the fluorescence intensity.
Materials:
-
Cancer cell line (e.g., HeLa, A549)
-
Cell culture medium, FBS, and supplements
-
Test compound (BMS-310705)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of BMS-310705 (and a vehicle control) for a specified time (e.g., 24 hours).
-
Harvest cells by trypsinization, collecting both adherent and floating cells to include apoptotic populations.
-
Wash cells once with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet and fix by adding the cells dropwise into ice-cold 70% ethanol while vortexing gently. Fix overnight at -20°C.
-
Centrifuge the fixed cells, discard the ethanol, and wash once with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer, collecting fluorescence data for at least 10,000 events per sample.
-
Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to model the DNA content histogram and quantify the percentage of cells in the G1, S, and G2/M phases.
Caspase-3 Activity Assay (Fluorometric)
This assay measures the activity of the key executioner caspase involved in apoptosis.[7]
Principle: The assay uses a specific peptide substrate for caspase-3 (e.g., DEVD) conjugated to a fluorophore (e.g., AFC). When cleaved by active caspase-3, the fluorophore is released and its fluorescence can be measured.
Materials:
-
Treated cell lysates
-
Lysis buffer
-
Assay buffer
-
Caspase-3 substrate (DEVD-AFC)
-
Fluorometric plate reader
Procedure:
-
Lyse cells treated with BMS-310705 to release cellular proteins.
-
Determine the total protein concentration of each lysate (e.g., using a BCA assay) to ensure equal loading.
-
Add a standardized amount of protein from each lysate to the wells of a black 96-well plate.
-
Add assay buffer to each well.
-
Initiate the reaction by adding the DEVD-AFC substrate.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure fluorescence (Excitation: ~400 nm, Emission: ~505 nm).
-
Data Analysis: Quantify the fluorescence and normalize it to the protein concentration. Express results as fold-change over the untreated control.
Disclaimer: BMS-310705 is an investigational compound and its development appears to have been discontinued.[6] This document is for informational and research purposes only.
References
- 1. Discovery and Development of the Epothilones: A Novel Class of Antineoplastic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epothilones: mechanism of action and biologic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting the microtubules in breast cancer beyond taxanes: the epothilones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel microtubule-targeting agents – the epothilones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medscape.com [medscape.com]
- 7. Apoptotic pathways of epothilone BMS 310705 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel microtubule-targeting agents - the epothilones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. books.rsc.org [books.rsc.org]
- 10. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
